

structural analysis of 1-Aziridineethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aziridineethanamine

Cat. No.: B1361067

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **1-Aziridineethanamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aziridineethanamine (CAS No. 4025-37-0), also known as 2-(aziridin-1-yl)ethanamine, is a bifunctional organic molecule featuring a primary amine and a strained three-membered aziridine ring.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The high reactivity of the aziridine moiety, coupled with the nucleophilicity of the primary amine, offers diverse possibilities for chemical modification and the construction of complex molecular architectures.[4] A thorough structural elucidation is paramount for its quality control, reaction monitoring, and for understanding its chemical behavior. This guide provides a comprehensive overview of the analytical techniques employed for the structural characterization of **1-Aziridineethanamine**, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Aziridineethanamine** is presented below. This data is essential for its handling, storage, and for the design of analytical procedures.

Property	Value	Reference
IUPAC Name	2-(aziridin-1-yl)ethanamine	[1]
Synonyms	1-(2-Aminoethyl)aziridine, N-(2-Aminoethyl)aziridine	[5] [6]
CAS Number	4025-37-0	[1] [6] [7]
Molecular Formula	C ₄ H ₁₀ N ₂	[1] [6]
Molecular Weight	86.14 g/mol	[1] [6] [7]
Boiling Point	128.7 °C at 760 mmHg	[2] [7]
Density	1.006 g/cm ³	[2] [7]
Flash Point	28.5 °C	[2] [7]
SMILES	C1CN1CCN	[1] [5]
InChIKey	LSDGFGPIFBOTJI-UHFFFAOYSA-N	[1] [7]

Spectroscopic Analysis

Spectroscopic methods are central to the structural confirmation of **1-Aziridineethanamine**. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Assignment	^1H NMR (Predicted δ , ppm)	^{13}C NMR (Predicted δ , ppm)	Notes
Aziridine CH_2 (H-1, H-2)	1.0 - 1.5	20 - 25	Protons and carbons of the strained ring are typically shielded.
Methylene CH_2 (H-3)	2.4 - 2.8	45 - 50	Adjacent to the aziridine nitrogen, resulting in a downfield shift.
Methylene CH_2 (H-4)	2.7 - 3.1	40 - 45	Adjacent to the primary amine nitrogen.
Amine NH_2	1.5 - 2.5 (broad)	-	Chemical shift is concentration and solvent dependent; exchanges with D_2O .

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Aziridineethanamine** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or D_2O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).^[8]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: 1024-4096 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal. Integrate the ^1H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch (primary amine)	3400 - 3250	Medium (two bands)
C-H Stretch (aliphatic)	3000 - 2850	Medium-Strong
N-H Bend (scissoring)	1650 - 1580	Medium
C-N Stretch (amine)	1250 - 1020	Medium
Aziridine Ring Deformation	~1230 and ~870	Medium-Weak

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.

[9]

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
 - Place a small drop of neat liquid **1-Aziridineethanamine** directly onto the crystal.
- Sample Preparation (Thin Film):
 - Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin liquid film.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

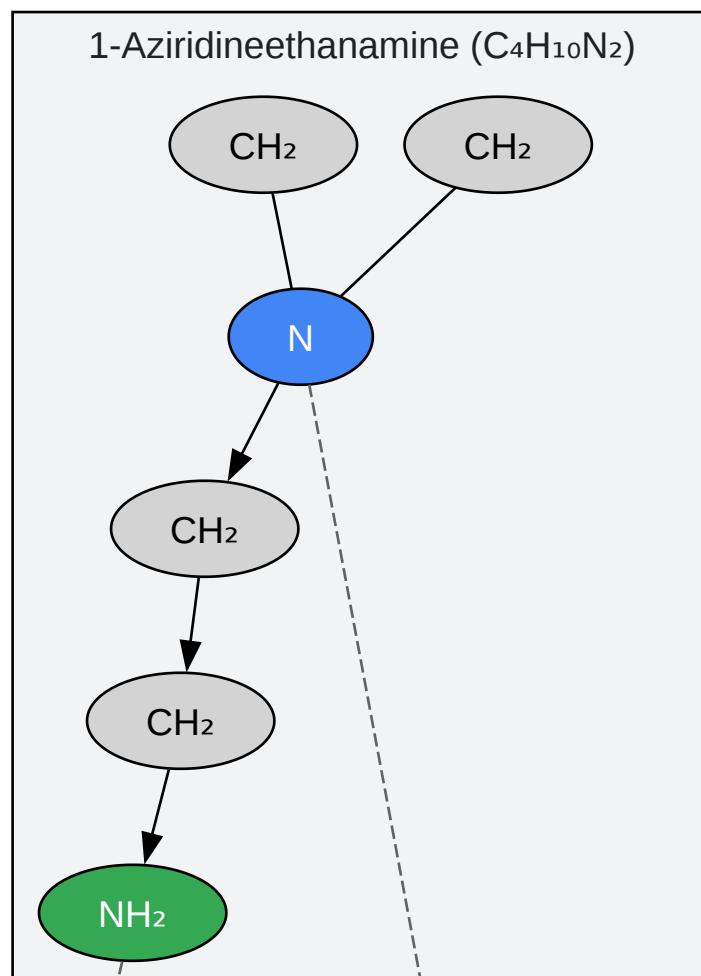
MS provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

m/z	Proposed Fragment	Notes
86	[C ₄ H ₁₀ N ₂] ⁺ •	Molecular Ion (M ⁺ •)
44	[C ₂ H ₆ N] ⁺	Proposed as [CH ₂ =NHCH ₃] ⁺ or [CH ₂ CH ₂ NH ₂] ⁺ • fragment. This is a common fragment for ethylamines.
45	[C ₂ H ₇ N] ⁺ •	Isotopic peak or protonated fragment.
46	-	Further fragmentation or isotopic contribution.

Data based on NIST GC-MS data available on PubChem, which lists the top three peaks at m/z 44, 45, and 46.[\[1\]](#)

- Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile compounds or via direct infusion for liquid samples into an Electrospray Ionization (ESI) or

Electron Ionization (EI) source.


- GC-MS: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject a small volume (e.g., 1 μ L) into the GC, which separates the compound before it enters the mass spectrometer.^[8]
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Visualized Workflows and Structures

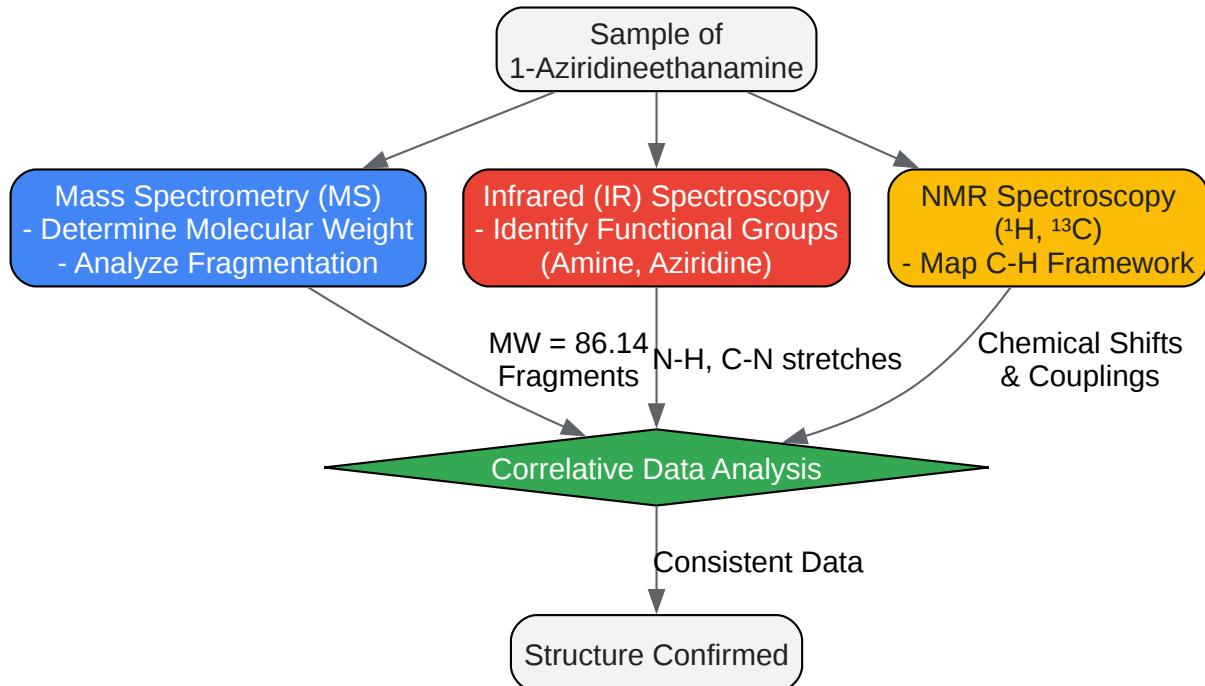
Diagrams are crucial for representing complex information concisely. The following sections provide visualizations for the structural features of **1-Aziridineethanamine** and a typical workflow for its analysis.

Key Structural Features

The diagram below illustrates the primary functional groups and the numbering convention for **1-Aziridineethanamine**.

Key Functional Groups

Primary Amine
(Nucleophilic)


Aziridine Ring
(Strained, Reactive)

[Click to download full resolution via product page](#)

Functional groups of **1-Aziridineethanamine**.

Experimental Workflow for Structural Elucidation

This workflow outlines the logical steps taken to confirm the structure of a synthesized or isolated sample of **1-Aziridineethanamine**.

[Click to download full resolution via product page](#)

Workflow for the structural analysis of **1-Aziridineethanamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Aziridineethanamine | C4H10N2 | CID 97697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-Aziridineethanamine Hydrate | CymitQuimica [cymitquimica.com]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [structural analysis of 1-Aziridineethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361067#structural-analysis-of-1-aziridineethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com